Cas no 1125447-88-2 (3-(2,5-Dichlorophenyl)pyridin-4-amine)

3-(2,5-Dichlorophenyl)pyridin-4-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2,5-Dichlorophenyl)pyridin-4-amine
- 1125447-88-2
- DB-303713
- AKOS013408054
- J-510474
- DTXSID20653799
-
- インチ: InChI=1S/C11H8Cl2N2/c12-7-1-2-10(13)8(5-7)9-6-15-4-3-11(9)14/h1-6H,(H2,14,15)
- InChIKey: IDJLUACHXHRJEO-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1Cl)C2=CNC=CC2=N)Cl
計算された属性
- せいみつぶんしりょう: 238.0064537g/mol
- どういたいしつりょう: 238.0064537g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-(2,5-Dichlorophenyl)pyridin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022006073-250mg |
4-Amino-3-(2,5-dichlorophenyl)pyridine |
1125447-88-2 | 97% | 250mg |
$700.40 | 2023-09-04 | |
Alichem | A022006073-1g |
4-Amino-3-(2,5-dichlorophenyl)pyridine |
1125447-88-2 | 97% | 1g |
$1629.60 | 2023-09-04 | |
Chemenu | CM174883-1g |
3-(2,5-dichlorophenyl)pyridin-4-amine |
1125447-88-2 | 95% | 1g |
$505 | 2022-06-14 | |
Chemenu | CM174883-1g |
3-(2,5-dichlorophenyl)pyridin-4-amine |
1125447-88-2 | 95% | 1g |
$505 | 2021-08-05 | |
Alichem | A022006073-500mg |
4-Amino-3-(2,5-dichlorophenyl)pyridine |
1125447-88-2 | 97% | 500mg |
$989.80 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757489-1g |
3-(2,5-Dichlorophenyl)pyridin-4-amine |
1125447-88-2 | 95% | 1g |
¥4672.00 | 2024-08-09 |
3-(2,5-Dichlorophenyl)pyridin-4-amine 関連文献
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
3-(2,5-Dichlorophenyl)pyridin-4-amineに関する追加情報
Comprehensive Overview of 3-(2,5-Dichlorophenyl)pyridin-4-amine (CAS No. 1125447-88-2): Properties, Applications, and Research Insights
3-(2,5-Dichlorophenyl)pyridin-4-amine (CAS No. 1125447-88-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This heterocyclic amine derivative combines a pyridine core with a dichlorophenyl substituent, offering versatile reactivity for drug discovery and material science applications. Its molecular formula C11H8Cl2N2 and precise chemical synthesis pathways make it valuable for designing small-molecule inhibitors and bioactive intermediates.
Recent studies highlight the compound's potential in addressing antibiotic resistance, a critical global health challenge. Researchers are exploring its structure-activity relationship (SAR) to develop novel antimicrobial agents, particularly against Gram-positive pathogens. The electron-withdrawing chlorine atoms enhance binding affinity to bacterial targets, while the pyridinylamine moiety facilitates solubility—a key consideration in medicinal chemistry optimization.
In material sciences, 1125447-88-2 serves as a precursor for organic semiconductors and photovoltaic materials. Its conjugated system enables π-π stacking interactions, crucial for charge transport in OLED devices and solar cells. Industry reports suggest growing demand for such high-performance materials in renewable energy sectors, aligning with sustainable technology trends.
Analytical characterization of this compound involves advanced techniques like HPLC-MS and NMR spectroscopy. Purity standards exceeding 98% are typically required for research applications, with strict control of regioisomeric impurities. Storage recommendations emphasize protection from light degradation at 2-8°C under inert atmosphere to maintain stability.
The synthesis of 3-(2,5-Dichlorophenyl)pyridin-4-amine typically involves Buchwald-Hartwig coupling or palladium-catalyzed amination reactions. Recent green chemistry approaches utilize microwave-assisted synthesis to improve yield and reduce organic solvent waste—addressing environmental concerns in chemical manufacturing.
Patent literature reveals expanding intellectual property around derivatives of 1125447-88-2, particularly in kinase inhibitor development for oncology therapeutics. Its molecular docking potential with ATP-binding sites makes it a scaffold of interest for targeted cancer therapies, with several candidates in preclinical evaluation.
From a commercial perspective, suppliers categorize this compound as a research-grade chemical with pricing reflecting its high purity and specialized application. Market analysts note increasing procurement by biotech startups and academic institutions, particularly for high-throughput screening platforms.
Safety assessments indicate standard laboratory handling precautions are sufficient for this material. While not classified as hazardous under GHS standards, proper PPE including nitrile gloves and fume control is recommended during manipulation due to potential dust inhalation risks.
Emerging applications include its use as a fluorescent probe in bioimaging studies, leveraging its intrinsic photophysical properties. Researchers are modifying its core structure to create pH-sensitive dyes for cellular microscopy, contributing to advancements in diagnostic tools.
For researchers sourcing this compound, verification of CAS registry authenticity is crucial to avoid isomeric contaminants. Reputable suppliers provide comprehensive analytical certificates including chromatographic data and elemental analysis results to ensure research reproducibility.
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